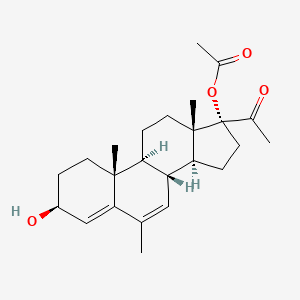
(3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one is a synthetic steroidal compound. It is structurally related to other steroid hormones and has been studied for its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Acetylation of the hydroxyl groups to form acetyloxy derivatives.
Dehydration: Removal of water molecules to form double bonds at desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of other steroidal compounds.
Biology: For studying the effects of steroid hormones on cellular processes.
Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of hormonal disorders.
Industry: Use in the production of steroid-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of (3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one involves its interaction with specific molecular targets and pathways. These include:
Hormone Receptors: Binding to steroid hormone receptors, such as androgen and estrogen receptors.
Enzymatic Pathways: Modulation of enzymatic activities involved in steroid metabolism.
Gene Expression: Regulation of gene expression related to steroid hormone functions.
Comparación Con Compuestos Similares
(3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one can be compared with other similar steroidal compounds, such as:
- (3beta)-17-(Acetyloxy)-5alpha-cholestan-6-one ethylene acetal .
- 3beta-Acetoxy-11alpha-methoxy-12-ursen-28-oic acid .
- 2alpha-hydroxy-3beta-acetyloxy-betulic acid .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
2233-58-1 |
|---|---|
Fórmula molecular |
C24H34O4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,17-20,27H,6-11H2,1-5H3/t17-,18+,19-,20-,22+,23-,24-/m0/s1 |
Clave InChI |
IZIHXOKRBIKNTB-HQSCULOHSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O)C |
SMILES canónico |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
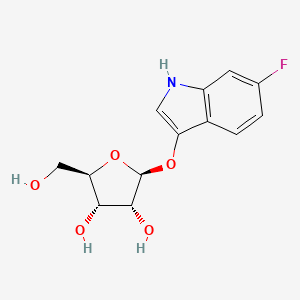
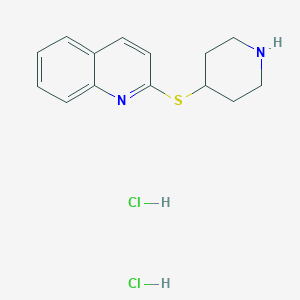
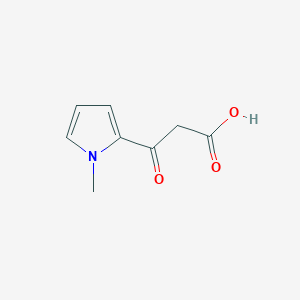
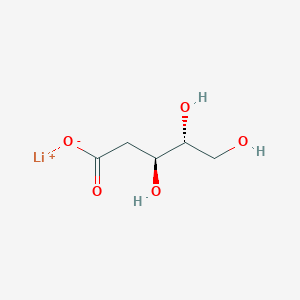
![ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12858637.png)
![2-(Bromomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12858641.png)
![(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12858645.png)
![2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol](/img/structure/B12858651.png)
![(2S,4R)-1-((S)-2-(2-(2-(4-(4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12858652.png)
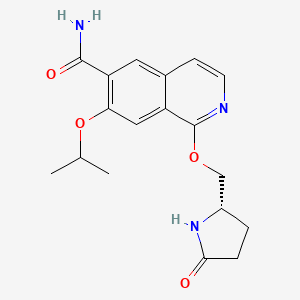

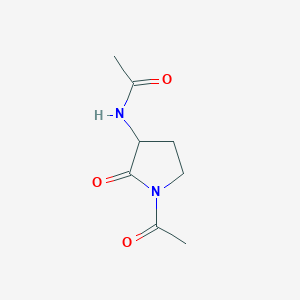
![(2S)-2-amino-N-[(2S)-1-[2,2-bis(hydroxymethyl)cyclohexyl]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide](/img/structure/B12858688.png)
